prop-2-en-1-yl (2Z)-5-[4-(acetyloxy)phenyl]-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC10587568
Molecular Formula: C24H20N2O6S
Molecular Weight: 464.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H20N2O6S |
|---|---|
| Molecular Weight | 464.5 g/mol |
| IUPAC Name | prop-2-enyl (2Z)-5-(4-acetyloxyphenyl)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C24H20N2O6S/c1-4-11-31-23(29)20-14(2)25-24-26(22(28)19(33-24)13-18-6-5-12-30-18)21(20)16-7-9-17(10-8-16)32-15(3)27/h4-10,12-13,21H,1,11H2,2-3H3/b19-13- |
| Standard InChI Key | LEISFVWGZRXPRG-UYRXBGFRSA-N |
| Isomeric SMILES | CC1=C(C(N2C(=O)/C(=C/C3=CC=CO3)/SC2=N1)C4=CC=C(C=C4)OC(=O)C)C(=O)OCC=C |
| SMILES | CC1=C(C(N2C(=O)C(=CC3=CC=CO3)SC2=N1)C4=CC=C(C=C4)OC(=O)C)C(=O)OCC=C |
| Canonical SMILES | CC1=C(C(N2C(=O)C(=CC3=CC=CO3)SC2=N1)C4=CC=C(C=C4)OC(=O)C)C(=O)OCC=C |
Introduction
The compound prop-2-en-1-yl (2Z)-5-[4-(acetyloxy)phenyl]-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic molecule featuring multiple functional groups, including a thiazolopyrimidine core, a furan ring, and an acetyloxyphenyl moiety. This compound is likely synthesized through a multi-step process involving various organic reactions.
Synthesis
The synthesis of such a compound typically involves several steps:
-
Formation of the Thiazolopyrimidine Core: This might involve condensation reactions between appropriate precursors.
-
Introduction of the Furan Ring: This could be achieved through a Wittig reaction or similar olefination methods.
-
Attachment of the Acetyloxyphenyl Group: This might involve esterification or a similar reaction.
Analytical Techniques
Characterization of this compound would typically involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Data Table: Potential Analytical Techniques
| Technique | Purpose |
|---|---|
| NMR | Confirm structure and stereochemistry |
| MS | Determine molecular weight and fragmentation pattern |
| IR | Identify functional groups |
Research Findings
-
Synthesis Pathway: The exact synthesis pathway is not detailed but would likely involve multiple steps including condensation and olefination reactions.
-
Biological Activity: Potential biological activity or applications are not specified in the available literature.
-
Chemical Stability: Stability under various conditions is not reported.
Given the lack of specific information on this compound in the search results, further research would be necessary to provide detailed insights into its synthesis, properties, and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume